N-(4-ETHOXYPHENYL)-N'-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE
Description
N-(4-Ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine is a guanidine derivative featuring a pyrimidine core substituted with methyl and trifluoromethyl groups, coupled with an ethoxyphenyl moiety. Guanidines are known for their strong basicity and diverse applications in pharmaceuticals, agrochemicals, and materials science . This compound’s structural uniqueness arises from the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the ethoxy group, which may influence electronic and steric properties .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-3-24-11-6-4-10(5-7-11)21-13(19)23-14-20-9(2)8-12(22-14)15(16,17)18/h4-8H,3H2,1-2H3,(H3,19,20,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOTYSAYYFOYEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=NC2=NC(=CC(=N2)C(F)(F)F)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE typically involves the following steps:
Formation of the Ethoxyphenyl Intermediate: This step involves the reaction of 4-ethoxyaniline with a suitable reagent to introduce the ethoxy group.
Pyrimidine Derivative Formation: The next step involves the synthesis of the pyrimidine derivative, which can be achieved through various methods such as cyclization reactions.
Guanidine Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the pyrimidine derivative in the presence of a guanidination reagent.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction may yield amines or other reduced forms.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ETHOXYPHENYL)-N’-[4-METHYL-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]GUANIDINE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-ethoxyphenyl)-N'-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]guanidine, and how can reaction yields be maximized?
- Methodology :
- Step 1 : Synthesize the pyrimidine core via cyclization of trifluoromethyl-substituted precursors under basic conditions (e.g., LiOH in ethanol) .
- Step 2 : Introduce the guanidine moiety using guanidine nitrate in refluxing ethanol, with careful pH control to avoid side reactions .
- Step 3 : Optimize coupling between the ethoxyphenyl group and pyrimidine intermediate using carbodiimide-based reagents (e.g., EDCI) and catalytic triethylamine .
- Yield Optimization : Monitor reaction progress via HPLC and employ column chromatography (silica gel, ethyl acetate/petroleum ether) for purification .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodology :
- NMR Analysis : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to verify connectivity of the guanidine, ethoxyphenyl, and trifluoromethyl groups .
- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement, ensuring high-resolution data (R factor < 0.1) .
- Mass Spectrometry : Confirm molecular weight via high-resolution ESI-MS, focusing on isotopic patterns of the trifluoromethyl group .
Advanced Research Questions
Q. How do steric and electronic effects of the trifluoromethyl group influence the compound’s reactivity and biological activity?
- Methodology :
- Computational Modeling : Perform DFT calculations to assess electron-withdrawing effects of the -CF₃ group on the pyrimidine ring’s electrophilicity .
- Structure-Activity Relationship (SAR) : Compare bioactivity data with analogs lacking the -CF₃ group (e.g., methyl or chlorine substitutions) to isolate its role in membrane permeability and metabolic stability .
- Crystallographic Data : Analyze bond lengths and angles around the -CF₃ group to identify steric clashes in enzyme-binding pockets .
Q. What experimental strategies can resolve contradictions in bioactivity data across different assay models?
- Methodology :
- Dose-Response Profiling : Test the compound in parallel assays (e.g., cancer cell viability vs. bacterial growth inhibition) to identify context-dependent effects .
- Metabolite Screening : Use LC-MS to detect degradation products or active metabolites that may explain discrepancies in potency .
- Target Validation : Employ CRISPR knockouts or chemical inhibitors to confirm specificity toward proposed molecular targets (e.g., kinases, microbial enzymes) .
Q. How can structural modifications enhance the compound’s selectivity for therapeutic targets while minimizing off-target interactions?
- Methodology :
- Fragment-Based Design : Replace the ethoxyphenyl group with morpholino or piperazine moieties to modulate solubility and target engagement .
- Isosteric Replacements : Substitute the guanidine group with amidine or urea derivatives to balance basicity and hydrogen-bonding capacity .
- In Silico Docking : Use molecular dynamics simulations to predict binding affinities for human vs. pathogen-specific enzymes .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for validating reproducibility in synthetic and bioassay datasets?
- Methodology :
- Batch-to-Batch Analysis : Compare yields and purity across ≥3 independent syntheses using ANOVA to assess variability .
- Biological Replicates : Include ≥6 replicates in cell-based assays and apply Student’s t-test with Bonferroni correction for multiple comparisons .
- Outlier Detection : Use Grubbs’ test to identify and exclude anomalous data points in dose-response curves .
Critical Considerations for Experimental Design
Q. How should researchers address potential toxicity or instability of intermediates during synthesis?
- Methodology :
- Real-Time Monitoring : Use in situ FT-IR or Raman spectroscopy to detect unstable intermediates (e.g., nitroso derivatives) .
- Protective Group Strategy : Temporarily mask reactive guanidine groups with Boc or Fmoc moieties during pyrimidine functionalization .
- Stability Testing : Store intermediates under inert atmospheres (N₂/Ar) and assess degradation via accelerated aging studies (40°C/75% RH) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
